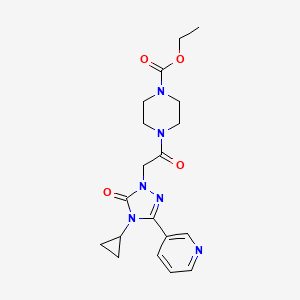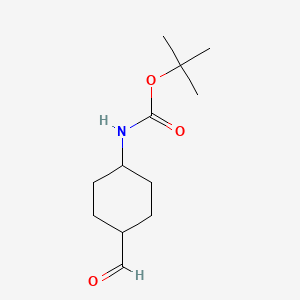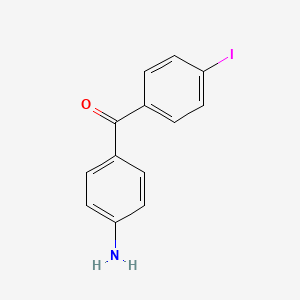
4-(4-Iodobenzoyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Iodobenzoyl)aniline, also known by its IUPAC name (4-aminophenyl)(4-iodophenyl)methanone, is an organic compound with the molecular formula C13H10INO and a molecular weight of 323.13 g/mol . This compound is characterized by the presence of both an iodine atom and an aniline group attached to a benzoyl moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 4-(4-Iodobenzoyl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 4-iodobenzoic acid, undergoes nitration to form 4-iodonitrobenzene. This intermediate is then reduced to 4-iodoaniline.
Acylation: 4-iodoaniline is then subjected to Friedel-Crafts acylation using benzoyl chloride to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-(4-Iodobenzoyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(4-Iodobenzoyl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(4-Iodobenzoyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The iodine atom and the aniline group play crucial roles in its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar compounds to 4-(4-Iodobenzoyl)aniline include:
4-Iodoaniline: Lacks the benzoyl group, making it less versatile in synthetic applications.
4-Bromobenzoylaniline: Contains a bromine atom instead of iodine, which can affect its reactivity and the types of reactions it undergoes.
4-(4-Chlorobenzoyl)aniline: Similar structure but with a chlorine atom, leading to different chemical properties and applications
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
(4-aminophenyl)-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOSETFVJQUSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid](/img/structure/B2563860.png)
![N-[3-(benzyloxy)pyridin-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2563861.png)

![N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B2563866.png)
![1-(3,4-dichlorophenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2563868.png)

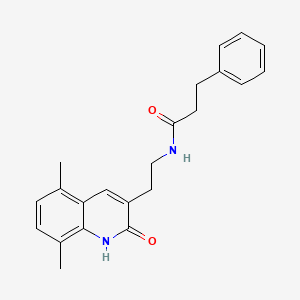
![methyl 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2563872.png)
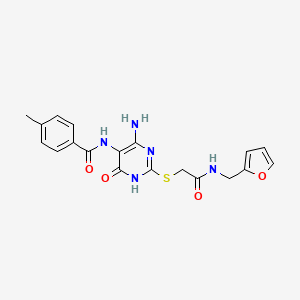

![5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2563876.png)

